molecular formula C6H9N3 B3345002 1-Cyclopropyl-1H-imidazol-4-amine CAS No. 1001354-27-3

1-Cyclopropyl-1H-imidazol-4-amine

Cat. No.: B3345002
CAS No.: 1001354-27-3
M. Wt: 123.16 g/mol
InChI Key: KPFSPPZBGAVSNS-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-imidazol-4-amine is a heterocyclic compound with the molecular formula C6H9N3. It is characterized by the presence of a cyclopropyl group attached to an imidazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-1H-imidazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis and sourcing of raw materials. Companies like ChemScene provide bulk manufacturing and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1H-imidazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole oxides.

    Reduction: Reduction reactions can convert the imidazole ring to its dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce dihydroimidazoles .

Scientific Research Applications

1-Cyclopropyl-1H-imidazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1H-imidazol-4-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    1-Cyclopropyl-2-methyl-1H-imidazole: Similar in structure but with a methyl group at the 2-position.

    2-(Substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl) ethanone: Known for its antimicrobial potential.

Uniqueness: 1-Cyclopropyl-1H-imidazol-4-amine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-cyclopropylimidazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-6-3-9(4-8-6)5-1-2-5/h3-5H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFSPPZBGAVSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 237D (0.60 gm, 2.3 mmole) in a 5.0 N solution of HCl in methanol was left stirring at room temperature for 1 hr. This was applied onto a Phenomenex Strata-X-C 33 um cation mixed-mode polymer, flushed with methanol, and the product was eluted with a 2 N solution of ammonia in methanol. Removal of the solvents left 237E, (0.20 gm; 59% yield). 1H NMR (500 MHz, CDCl3) δ 0.87 (m, 4H) 3.21 (s, 1H) 6.27 (s, 1H) 7.16 (br s, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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